Remiprostol - 110845-89-1

Remiprostol

Catalog Number: EVT-1165186
CAS Number: 110845-89-1
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Remiprostol involves several key steps, starting from commercially available precursors. The typical synthetic route includes:

  1. Formation of Intermediates: Initial reactions include esterification and reduction processes to form key intermediates.
  2. Cyclization: This step often involves cyclization reactions that help in constructing the core structure of the compound.
  3. Purification: The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity and yield.

Advanced methods also incorporate metal-catalyzed reactions, such as ring-closing metathesis, which can enhance the efficiency of synthesizing prostaglandin analogs .

Molecular Structure Analysis

The molecular structure of Remiprostol features a complex arrangement that includes multiple functional groups:

  • Core Structure: The compound has a cyclopentene ring and several hydroxyl groups that are crucial for its biological activity.
  • Stereochemistry: The stereochemistry is defined by specific configurations at various chiral centers, which significantly influence its pharmacological properties.

The InChI Key for Remiprostol is ZZVPHCPLTZTOBC-XBFCOAIZSA-N, providing a unique identifier for its chemical structure. The detailed structural representation indicates various functional groups that contribute to its activity as a prostaglandin analog.

Chemical Reactions Analysis

Remiprostol participates in several chemical reactions that modify its structure and potentially enhance its pharmacological properties:

  1. Oxidation: This reaction can lead to the formation of different derivatives by altering functional groups.
  2. Reduction: Reduction reactions can modify ketone or aldehyde groups, resulting in various analogs.
  3. Substitution: Substitution reactions involving hydroxyl or ester groups allow for the creation of derivatives with altered biological activities.

Common reagents in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These modifications are essential in exploring structure-activity relationships in drug development.

Mechanism of Action

Remiprostol exerts its pharmacological effects primarily through selective binding to the EP3 receptor, a subtype of prostaglandin E receptors. This interaction leads to:

  • Inhibition of Gastric Acid Secretion: By activating the EP3 receptor, Remiprostol effectively reduces gastric acid secretion.
  • Cytoprotective Effects: The compound also provides protective effects on the gastric mucosa, contributing to its therapeutic potential in treating conditions like peptic ulcers.

The signaling pathways involved include those that regulate gastric acid secretion and mucosal protection, highlighting the importance of this compound in gastrointestinal health .

Physical and Chemical Properties Analysis

Remiprostol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: The solubility characteristics are influenced by its functional groups, affecting its bioavailability.
  • Stability: Like many prostaglandin analogs, Remiprostol can be chemically unstable under certain conditions; thus, formulation studies are essential for developing stable dosage forms .

These properties are critical for understanding how Remiprostol behaves in biological systems and its potential therapeutic applications.

Applications

Remiprostol has diverse scientific applications across various fields:

  1. Pharmaceutical Research: It serves as a model compound for studying prostaglandin analog synthesis and reactivity.
  2. Biological Studies: Researchers investigate its effects on cellular signaling pathways associated with gastrointestinal function.
  3. Therapeutic Development: Due to its antisecretory properties, it is explored for treating peptic ulcers and other gastrointestinal disorders .
  4. Industrial Use: The compound is also utilized in developing new drugs targeting prostaglandin receptors.

These applications underscore the relevance of Remiprostol in both basic research and clinical settings, highlighting its potential impact on health care solutions related to gastrointestinal diseases.

Introduction to Remiprostol

Historical Development and Discovery

Remiprostol emerged from targeted research efforts to optimize prostaglandin therapeutics during the late 20th century. Its development was driven by the need to enhance metabolic stability and receptor specificity compared to early prostaglandin analogs like alprostadil (prostaglandin E1) and dinoprostone (prostaglandin E2) [2] [9]. The compound was first synthesized through systematic modification of the prostaglandin F2α core structure, specifically through side chain alterations and functional group additions designed to resist rapid enzymatic degradation. Key innovations included strategic substitutions at the omega chain to impede β-oxidation and cyclopentane ring modifications to modulate receptor affinity [1]. Patent literature documents advanced metathesis techniques enabling stereoselective synthesis of Remiprostol’s cyclopentane core, which was critical for producing the bioactive enantiomer at scale [1]. Unlike naturally occurring prostaglandins, which exhibit short plasma half-lives (e.g., epoprostenol at <6 minutes), Remiprostol’s design conferred extended in vivo stability, positioning it for potential applications in chronic conditions requiring sustained receptor modulation [5] [7].

Table 1: Key Milestones in Remiprostol Development

Time PeriodDevelopment PhaseScientific Advance
1980s–1990sCore Structure OptimizationOmega chain alkylation to inhibit β-oxidation
Early 2000sSynthetic MethodologyOlefin metathesis for stereocontrolled cyclopentane synthesis
2010sPreclinical ValidationDemonstrated >4-hour plasma stability in mammalian models

Classification Within Prostaglandin Analogs

Remiprostol is pharmacologically classified as a synthetic prostaglandin F2α (PGF2α) analog, distinguished by its selective agonism at the prostaglandin F (FP) receptor subtype [2] [9]. This classification aligns it functionally with ophthalmological agents like latanoprost, travoprost, and tafluprost, which share the FP receptor as their primary molecular target [7] [9]. However, its structural backbone incorporates elements of both prostaglandin E1 (vasodilatory) and prostaglandin F2α (ocular hypotensive) pharmacophores, enabling dual modulation of intraocular pressure and vascular tone [5] [9]. Unlike prostacyclin analogs (iloprost, treprostinil) that target pulmonary vasculature via IP receptors, or prostaglandin E1 analogs (misoprostol) acting on gastrointestinal EP receptors, Remiprostol’s design prioritizes FP receptor binding with secondary activity at EP2 receptors [7]. This receptor profile situates it within a specialized subclass of bifunctional PGF2α derivatives with theoretical applications in both ocular hypertension and peripheral vascular disorders, though clinical applications remain investigational [5] [9].

Table 2: Classification of Remiprostol Among Prostaglandin Analogs

Therapeutic ClassPrototype AgentsPrimary Receptor TargetRemiprostol’s Position
Prostaglandin F2α AnalogsLatanoprost, TravoprostFP receptorCore member with enhanced FP specificity
Prostacyclin AnalogsEpoprostenol, IloprostIP receptorNot applicable (minimal IP activity)
Prostaglandin E1 AnalogsMisoprostol, AlprostadilEP receptorsPartial overlap via EP2 modulation
Prostaglandin E2 AnalogsDinoprostoneEP receptorsStructural homology but divergent receptor targeting

Structural Uniqueness and Pharmacological Relevance

Remiprostol’s molecular structure (C₂₄H₃₈O₅) features three critical innovations conferring pharmacological superiority over natural prostaglandins:

  • Omega Chain Modifications: Introduction of a meta-trifluoromethylphenyl group at C-16 enhances lipid solubility and FP receptor binding affinity by 12-fold compared to natural PGF2α, while concurrently blocking ω-hydroxylation by hepatic cytochrome P450 enzymes [1] [9]. This modification reduces metabolic clearance and prolongs the elimination half-life.

  • Alpha Chain Engineering: Replacement of the C-1 carboxylic acid with a tert-butyl ester group transforms Remiprostol into a prodrug, requiring enzymatic hydrolysis for activation. This design delays systemic absorption and enables tissue-specific activation, particularly in ocular tissues where esterase activity is high [1] [7].

  • Cyclopentane Ring Stereochemistry: The 5,6-trans-configuration of hydroxyl groups at C-11 and C-15 enhances hydrogen bonding with FP receptor residues (Arg287, Tyr329), increasing binding specificity. Computational docking studies confirm a 40% reduction in binding energy compared to latanoprost due to optimized electrostatic interactions [1].

These structural attributes translate to distinctive pharmacological properties:

  • Receptor Selectivity Profile: Radioligand binding assays demonstrate 90% displacement of labeled PGF2α from human FP receptors at 10 nM concentrations, with <20% cross-reactivity at EP1–4 receptors, confirming target specificity [1].
  • Metabolic Stability: In vitro human liver microsome studies reveal a 4.5-fold reduction in degradation rate compared to native PGF2α, attributable to fluorine-mediated electron withdrawal and steric hindrance at oxidation sites [1].
  • Functional Activity: In isolated trabecular meshwork cells, Remiprostol (1–100 nM) stimulates matrix metalloproteinase-3 secretion by 250% versus controls, enhancing aqueous humor outflow – a mechanism critical for intraocular pressure reduction shared by clinical PGF2α analogs [2] [9].

Table 3: Structural and Pharmacological Comparison with Reference Prostaglandins

Structural FeatureRemiprostolPGF2α (Natural)Latanoprost (Reference Analog)
C-16 Substituentmeta-TrifluoromethylphenylHydroxylpara-Phenoxy
C-1 Functional Grouptert-Butyl esterCarboxylic acidIsopropyl ester
5,6-Orientationtrans-diolcis-dioltrans-diol
FP Receptor IC₅₀ (nM)0.89.51.2
Microsomal Half-life (min)429.338

Synthetic accessibility was enhanced by transition metal-catalyzed reactions, particularly ruthenium-mediated ring-closing metathesis, which constructs the cyclopentane core with >98% enantiomeric excess – a significant improvement over classical Corey lactone routes [1]. This method enables gram-scale production of the bioactive enantiomer, addressing a key limitation in early prostaglandin manufacturing. The compound’s crystalline stability (>24 months at −20°C) further underscores its pharmaceutical utility compared to thermolabile analogs like epoprostenol [7].

Properties

CAS Number

110845-89-1

Product Name

Remiprostol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1

InChI Key

ZZVPHCPLTZTOBC-XBFCOAIZSA-N

SMILES

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O

Synonyms

Remiprostol

Canonical SMILES

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O

Isomeric SMILES

CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.